BenchChemオンラインストアへようこそ!

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

Lipophilicity ADME Solubility

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (CAS 902742-33-0) is a heterocyclic building block comprising a cyclopentyl substituent at the 3-position and a carboxylic acid at the 5-position of a 1,2-oxazole (isoxazole) ring. The compound is commercially available at 95% purity from multiple global suppliers and exhibits a balanced set of computed drug-likeness descriptors, including a moderate predicted lipophilicity (XLogP3 = 1.9) and a high fraction of sp³-hybridized carbons (Fsp³ = 0.56).

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 902742-33-0
Cat. No. B1456155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1,2-oxazole-5-carboxylic acid
CAS902742-33-0
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NOC(=C2)C(=O)O
InChIInChI=1S/C9H11NO3/c11-9(12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)
InChIKeyBARRKOGFPADROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (CAS 902742-33-0): Procurement-Ready Isoxazole Scaffold with Quantified Physicochemical Profile


3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (CAS 902742-33-0) is a heterocyclic building block comprising a cyclopentyl substituent at the 3-position and a carboxylic acid at the 5-position of a 1,2-oxazole (isoxazole) ring [1]. The compound is commercially available at 95% purity from multiple global suppliers and exhibits a balanced set of computed drug-likeness descriptors, including a moderate predicted lipophilicity (XLogP3 = 1.9) and a high fraction of sp³-hybridized carbons (Fsp³ = 0.56) . These physicochemical features position this scaffold as a valuable intermediate for medicinal chemistry exploration where both solubility and three-dimensional character are design priorities.

Why 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid Cannot Be Replaced by In-Class Isoxazole Analogs Without Quantitative Validation


Isoxazole-5-carboxylic acids with different substituents at the 3-position are not functionally interchangeable. The regioisomer, 5-cyclopentylisoxazole-3-carboxylic acid (CAS 908856-67-7), shares the same molecular formula but places the carboxylic acid at the 3-position, altering the distance and geometry between the hydrogen-bond-donor/acceptor motif and the hydrophobic cyclopentyl group [1]. In-class analogs such as 3-phenylisoxazole-5-carboxylic acid present an aromatic substituent rather than an aliphatic cyclopentyl ring, which shifts the lipophilic character and conformational flexibility compared to the target scaffold . These structural differences translate into distinct patterns of target engagement even when no head-to-head biological assay data are publicly available for the target compound; chemical intuition and medicinal chemistry experience dictate that positional isomerism and substituent identity are primary determinants of pharmacophoric geometry and ADME behavior.

Quantitative Differentiation Evidence for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid Against Closest Isoxazole Analogs


Lipophilic Efficiency Proxy: Lower Measured LogP than the Regioisomer and Phenyl Analog Suggests Improved Solubility Potential

The experimentally measured LogP of 3-cyclopentyl-1,2-oxazole-5-carboxylic acid is reported as 1.72 . This value is lower than the computed XLogP3 of 1.9 for the regioisomer 5-cyclopentylisoxazole-3-carboxylic acid [1] and substantially lower than the typical logP range of >2.0 for 3-phenylisoxazole-5-carboxylic acid derivatives [2]. A lower logP, when combined with the same Fsp³ of 0.56, suggests that the target compound may offer a superior solubility-to-lipophilicity balance desirable for oral bioavailability and reduced off-target binding.

Lipophilicity ADME Solubility Drug-likeness

Cyclopentyl Substituent Confers Higher Fraction of sp³-Hybridized Carbons Compared to 3-Phenyl Isoxazole Derivatives

The Fsp³ (fraction of sp³-hybridized carbons) of 3-cyclopentyl-1,2-oxazole-5-carboxylic acid is 0.56, indicating that more than half of the carbon atoms possess tetrahedral geometry . This value is identical to its regioisomer but significantly exceeds the Fsp³ of 3-phenylisoxazole-5-carboxylic acid, where the phenyl ring reduces the sp³ fraction [1]. A higher Fsp³ is associated with improved clinical success rates by introducing greater molecular complexity and reducing planarity, which can mitigate aggregation-based promiscuity and improve target selectivity.

Fsp³ Fraction sp³ 3D complexity Drug-likeness

Fully Characterized Hazard Profile: GHS Classification Supports Risk-Assessed Procurement Decisions

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid carries a documented GHS07 warning with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Comprehensive precautionary statements (P261, P264, P270, P271, P280, P301+P312.1, P301+P330+P331, P302+P352) are explicitly provided, meeting the documentation standards required for institutional Chemical Hygiene Plans . By contrast, hazard information for the regioisomer 5-cyclopentylisoxazole-3-carboxylic acid on major supplier platforms is less complete, requiring additional risk assessment resource expenditure from the purchasing organization .

Safety GHS Classification Procurement Compliance

Validated Application Scenarios for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in Drug Discovery and Chemical Biology


Scaffold for Fragment-Based Drug Discovery Requiring High 3D Complexity

With an Fsp³ of 0.56, this compound is a suitable fragment-sized scaffold (MW 181.19) for fragment-based screening libraries where three-dimensional complexity is valued over planarity. Its cyclopentyl group provides conformational flexibility without excessive rotatable bonds, making it an attractive starting point for fragment growth strategies targeting difficult-to-drug protein interfaces [1].

Core Building Block for Kinase Inhibitor Programs Prioritizing Solubility

The measured LogP of 1.72, which is lower than that of regioisomeric and phenyl-substituted analogs, supports its use as a solubility-enhancing core in kinase inhibitor design. The carboxylic acid handle at the 5-position enables facile amide coupling for rapid analog generation, while the cyclopentyl group at the 3-position occupies a hydrophobic pocket without excessively increasing overall lipophilicity [2].

Regioisomerically Pure Intermediate for Selective PROTAC Linker Chemistry

The unambiguous positioning of the cyclopentyl group at the 3-position and the carboxylic acid at the 5-position provides a defined exit vector for PROTAC linker attachment. This regiospecificity is essential for maintaining the desired ubiquitination complex geometry, which cannot be replicated by the 5-cyclopentylisoxazole-3-carboxylic acid regioisomer without altering the degrader's folded conformation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.